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Abstract

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant
therapeutic potential for the treatment of Acute Myeloid Leukemia (AML) and various solid
tumors. Developed through rational drug design, this compound exhibits a dual inhibitory
mechanism, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B.
This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of
action, and preclinical evaluation of BPR1K871, presenting key data in a structured format and
offering detailed experimental protocols to facilitate further research and development.

Discovery and Rational Design

BPR1K871 was identified through a focused drug discovery program aimed at developing
multi-targeted kinase inhibitors for oncology. The design strategy originated from a
furanopyrimidine lead compound, which was evolved into a quinazoline core to enhance dual
FLT3 and Aurora Kinase A (AURKA) inhibition and improve physicochemical properties.[1][2] A
detailed structure-activity relationship (SAR) study of the quinazoline lead compound allowed
for the fine-tuning of inhibitory activity, ultimately leading to the identification of BPR1K871 as a
potent dual FLT3/AURKA inhibitor.[1][2]

Synthesis of BPR1K871
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The synthesis of BPR1K871 has been optimized for large-scale production, moving from an
initial medicinal chemistry route to a more robust and scalable process.

Initial Medicinal Chemistry Synthesis

The initial seven-step synthesis route encountered challenges during scale-up, including low
overall yield (7.7%), the use of hazardous reagents like sodium hydride (NaH) in
dimethylformamide (DMF), and the need for laborious column chromatography for purification.

Optimized and Scalable Synthesis (Route B3)

A more efficient, six-step synthesis was developed, avoiding hazardous reagents and
eliminating the need for column chromatography. This optimized route provides a significantly
higher overall yield of 16.5% and is suitable for kilogram-scale production.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. researchgate.net [researchgate.net]
e 2.researchgate.net [researchgate.net]

« 3. Epigenetic drug combination induces remission in mouse xenograft models of pediatric
acute myeloid leukemia - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b15579909?utm_src=pdf-body-img
https://www.benchchem.com/product/b15579909?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Western-blot-analysis-for-cellular-target-modulation-by-BPR1K871-Phospho-FLT3-Tyr591_fig3_310432043
https://www.researchgate.net/figure/n-vivo-antitumor-effect-of-BPR1K871-in-human-acute-myelogenous-leukemia-xenograft-nude_fig4_310432043
https://pmc.ncbi.nlm.nih.gov/articles/PMC5507334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5507334/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 4. biocompare.com [biocompare.com]

 To cite this document: BenchChem. [BPR1K871: A Technical Guide to a Novel Multi-Kinase
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579909#bprl1k871-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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